methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate
Description
Methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a triazole-based compound characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a quinolin-8-yloxymethyl group at position 5, and a thio-linked methyl acetate moiety at position 2. This compound is structurally analogous to derivatives explored for antimicrobial, enzyme inhibitory, and receptor modulation activities .
Properties
IUPAC Name |
methyl 2-[[4-ethyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-3-21-14(19-20-17(21)25-11-15(22)23-2)10-24-13-8-4-6-12-7-5-9-18-16(12)13/h4-9H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFILEDRLFXFGHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)COC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a compound of significant interest due to its potential biological activities. This article reviews its chemical structure, synthesis, and various biological activities, particularly focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Synthesis
The compound belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. The structural formula can be denoted as follows:
The synthesis typically involves the reaction of quinoline derivatives with thioacetates and triazole moieties. A notable synthetic route includes the condensation of 4-amino-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole with methyl acetate in the presence of a suitable catalyst .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
The mechanism of action is believed to involve the inhibition of key enzymes such as tyrosine kinases , which are crucial for cancer cell proliferation .
Antimicrobial Properties
In addition to anticancer activity, triazole derivatives exhibit antimicrobial effects . Studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The biological assays typically involve determining the Minimum Inhibitory Concentration (MIC) against various microbial strains.
These findings suggest that this compound could be explored further as a potential antimicrobial agent.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in DNA replication and repair, such as topoisomerases and kinases.
- Reactive Oxygen Species (ROS) : Some triazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at various phases, effectively halting proliferation.
Case Studies
A series of case studies have focused on the efficacy of triazole derivatives in preclinical models:
- Study on HCT116 Cells : A study evaluated the effects of various triazole derivatives on HCT116 colon cancer cells. The most potent compound showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications in the triazole structure enhanced antimicrobial potency .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the triazole class of derivatives, characterized by a quinoline moiety and a thioacetate functional group. Its molecular formula is with a molecular weight of approximately 344.4 g/mol .
Synthesis Process
The synthesis typically involves several key steps:
- Starting Materials : The synthesis often begins with quinoline derivatives and triazole intermediates.
- Reagents : Common reagents include methyl chloroacetate and thioacetic acid.
- Reaction Conditions : Reactions are generally carried out under reflux conditions in solvents such as ethanol or acetic acid.
- Characterization : Analytical techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm the structure of the synthesized compounds.
Research indicates that methyl 2-((4-ethyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate exhibits significant biological activities, particularly antimicrobial and antifungal properties. This is attributed to its ability to interfere with cellular processes by interacting with various biological targets such as enzymes or receptors .
Antimicrobial Properties
Triazole derivatives, including this compound, have been studied for their effectiveness against a range of pathogens:
- Fungal Infections : Exhibiting antifungal activity by inhibiting fungal growth.
- Bacterial Infections : Showing potential against certain bacterial strains due to their mechanism of action that disrupts essential cellular functions .
Applications in Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development:
- Antifungal Agents : Its triazole structure is known for its role in treating fungal infections, making it a subject of interest in pharmaceutical research.
- Cancer Research : Compounds with similar structures have been noted for their chemopreventive and chemotherapeutic effects on cancer cells .
- Drug Design : The ability to modify the quinoline and triazole components allows for the design of new derivatives with enhanced efficacy and reduced side effects .
Case Studies
Several studies have documented the efficacy of triazole derivatives in clinical settings:
- A study published in Pharmaceutical Research highlighted the synthesis of novel triazole derivatives and their antimicrobial activity against resistant strains of bacteria, indicating potential therapeutic applications .
- Another investigation focused on the anticancer properties of similar compounds, demonstrating their ability to induce apoptosis in cancer cells through specific molecular pathways .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Transformations
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or enabling further functionalization.
Key findings :
-
Hydrolysis kinetics depend on the steric hindrance from the triazole and quinoline groups, with acidic conditions providing higher yields.
-
The carboxylic acid derivative serves as an intermediate for amide coupling or metal coordination .
Triazole Ring Reactivity
The 1,2,4-triazole core participates in nucleophilic substitution and cyclization reactions due to its electron-deficient nitrogen atoms.
Nucleophilic Substitution at C-3 Thioether
The sulfur atom at position 3 acts as a leaving group in displacement reactions with nucleophiles:
Mechanistic insight :
-
The thioether’s leaving ability is enhanced by the electron-withdrawing triazole ring, facilitating SN₂ pathways .
Cyclization Reactions
Under acidic or oxidative conditions, the triazole-thioether moiety forms fused heterocycles:
| Conditions | Product | Application | References |
|---|---|---|---|
| H₂SO₄ (conc.), 0°C | 1,3,4-Thiadiazole-triazole hybrids | Antimicrobial agents | |
| NaOH (2N), ethanol | 1,2,4-Triazolo[3,4-b]thiadiazine derivatives | Antifungal candidates |
Thioester-Specific Reactions
The thioacetate group participates in thiol-exchange and oxidation reactions:
Spectral confirmation :
-
Sulfoxide formation confirmed by IR (1050 cm⁻¹, S=O stretch) and NMR (δ 3.2–3.5 ppm, CH₂-SO).
Quinoline Moieity Reactivity
The quinolin-8-yloxy group enables coordination with transition metals and electrophilic substitutions:
| Reaction Type | Conditions | Product | References |
|---|---|---|---|
| Metal coordination | Cu(II) or Fe(III) salts | Octahedral complexes | |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoline derivatives |
Structural data :
-
X-ray crystallography (from analogous compounds) reveals planar quinoline rings with bond angles optimized for π-π stacking .
Comparative Reactivity Table
| Functional Group | Relative Reactivity (vs. control) | Dominant Mechanism |
|---|---|---|
| Methyl ester | 1.8× faster hydrolysis | Nucleophilic acyl substitution |
| Triazole thioether | 3.2× more reactive than thioanisole | SN₂ displacement |
| Quinoline oxygen | 0.7× less basic than pyridine | Electrophilic aromatic substitution |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several 1,2,4-triazole derivatives, differing primarily in substituents (Table 1). Key comparisons include:
Key Observations :
- Quinoline vs.
- Thioacetate Linkage : Common in all analogs, this group is essential for hydrogen bonding and metabolic stability .
Receptor Modulation :
- VUAA1 and OLC15 () demonstrate triazole derivatives’ utility in insect olfactory receptor modulation. The target compound’s quinoline group could sterically hinder similar receptor interactions compared to smaller pyridinyl analogs.
Physicochemical Properties
- Melting Points: Triazole derivatives range from 125°C (thiophene analogs ) to 240°C (pyridine-acetonitrile derivatives ). The target compound’s melting point is expected to fall within 140–200°C, influenced by quinoline’s rigidity.
- Solubility: The methyl acetate group improves aqueous solubility vs. ethyl esters (e.g., ), but quinoline’s hydrophobicity may offset this advantage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
